BenchChemオンラインストアへようこそ!

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride

Medicinal chemistry Glutamate receptor pharmacology Heterocyclic SAR

2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride (CAS 2361635-30-3; also indexed as 2470439-32-6, MFCD32066477) is a non-proteinogenic α-amino acid derivative featuring a 1,2,4-thiadiazol-5-yl side chain, supplied as the hydrochloride salt with molecular formula C5H8ClN3O2S and molecular weight 209.66 Da. The compound belongs to the 1,2,4-thiadiazole heterocycle class—a scaffold recognized for its utility in medicinal chemistry as a building block for neuroprotective agents, kinase inhibitors, and G-protein coupled receptor modulators.

Molecular Formula C5H8ClN3O2S
Molecular Weight 209.65
CAS No. 2361635-30-3
Cat. No. B2707328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride
CAS2361635-30-3
Molecular FormulaC5H8ClN3O2S
Molecular Weight209.65
Structural Identifiers
SMILESC1=NSC(=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C5H7N3O2S.ClH/c6-3(5(9)10)1-4-7-2-8-11-4;/h2-3H,1,6H2,(H,9,10);1H
InChIKeyFLFBJJZXKYSXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride (CAS 2361635-30-3): Structural Identity and Procurement-Relevant Profile


2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride (CAS 2361635-30-3; also indexed as 2470439-32-6, MFCD32066477) is a non-proteinogenic α-amino acid derivative featuring a 1,2,4-thiadiazol-5-yl side chain, supplied as the hydrochloride salt with molecular formula C5H8ClN3O2S and molecular weight 209.66 Da [1]. The compound belongs to the 1,2,4-thiadiazole heterocycle class—a scaffold recognized for its utility in medicinal chemistry as a building block for neuroprotective agents, kinase inhibitors, and G-protein coupled receptor modulators [2]. Its computed physicochemical profile (LogP = −2.8, topological polar surface area = 89 Ų, H-bond donors = 2, H-bond acceptors = 5) positions it within favorable drug-like chemical space, though its high hydrophilicity distinguishes it from more lipophilic thiadiazole congeners [1]. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base (CAS 1488950-33-9), facilitating both handling and direct use in biological assay preparation [3].

Why 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride Cannot Be Casually Replaced by In-Class Thiadiazole Amino Acid Analogs


Thiadiazole-containing α-amino acids are not a homogeneous commodity class: the position of the two nitrogen atoms within the five-membered thiadiazole ring (1,2,4- vs. 1,2,5- vs. 1,3,4-) fundamentally alters the electronic distribution, hydrogen-bond donor/acceptor topology, and molecular recognition profile of the side chain [1]. The well-characterized analog TDPA (2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid) exploits a 1,2,5-thiadiazole ring and a 4-hydroxy substituent that participates in critical tautomeric equilibria and hydrogen-bond networks within the AMPA receptor ligand-binding domain, as demonstrated by X-ray crystallography (PDB 3bfu) [2]. In contrast, the target compound bears an unsubstituted 1,2,4-thiadiazol-5-yl side chain—a regioisomeric scaffold that presents a distinct spatial arrangement of nitrogen lone pairs and a different hydrogen-bond acceptor pattern. Moreover, the commercially available 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride (CAS 2089292-64-6) represents the 1,2,5-regioisomer with the side chain attached at position 3 rather than 5, further altering the vector of the amino acid moiety relative to the heterocycle [3]. These structural differences are not cosmetic; they preclude simple interchangeability in structure-activity relationship (SAR) studies, receptor-binding assays, or synthetic derivatization workflows.

Quantitative Differentiation Evidence: 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride vs. Closest Analogs


Thiadiazole Ring Regioisomerism: 1,2,4-Thiadiazol-5-yl vs. 1,2,5-Thiadiazol-3-yl Side Chain — Divergent Hydrogen-Bond Acceptor Topology

The target compound bears a 1,2,4-thiadiazol-5-yl side chain wherein the two ring nitrogen atoms occupy positions 2 and 4, placing the C5 attachment point adjacent to one nitrogen (N4). In TDPA—the most extensively characterized thiadiazole amino acid—the side chain is attached at the 3-position of a 1,2,5-thiadiazole ring, with nitrogens at positions 2 and 5. This regioisomeric difference alters the spatial orientation of the heterocycle's hydrogen-bond acceptor atoms relative to the α-amino acid backbone. In the GluA2 ligand-binding domain co-crystal structures (PDB 3bfu, 1.95 Å resolution), the TDPA thiadiazole ring nitrogen atoms form specific water-mediated hydrogen bonds with receptor residues; the 1,2,4-regioisomer would project its acceptor nitrogens along different vectors, fundamentally altering binding geometry [1]. The commercially available 1,2,5-regioisomer 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride (CAS 2089292-64-6, MW 209.66) is isomeric but not functionally interchangeable [2].

Medicinal chemistry Glutamate receptor pharmacology Heterocyclic SAR

Absence of 4-Hydroxy Substituent vs. TDPA: Impact on Tautomeric Equilibrium and AMPA Receptor Pharmacophore Requirements

TDPA (both enantiomers) contains a 4-hydroxy group on the 1,2,5-thiadiazole ring that enables a critical tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. This tautomerism is integral to TDPA's AMPA receptor pharmacology: the (S)-enantiomer achieves IC50 = 0.065 μM and EC50 = 20 μM at AMPA receptors, while the (R)-enantiomer shows IC50 = 0.265 μM and EC50 = 6.6 μM in [³H]AMPA binding and cortical wedge electrophysiology assays, respectively [1]. The target compound lacks any substituent on the 1,2,4-thiadiazole ring, eliminating this tautomeric capability and the associated hydrogen-bond donor at the 4-position. This structural simplification means the compound cannot recapitulate TDPA's binding mode at ionotropic glutamate receptors; however, it simultaneously removes a potential metabolic liability (phase II conjugation at the hydroxyl) and eliminates the stereochemical complexity associated with the chiral center adjacent to the tautomeric heterocycle.

AMPA receptor Glutamate receptor agonist Pharmacophore design

Physicochemical Property Differentiation: Computed LogP, PSA, and Drug-Likeness vs. 1,2,5-Thiadiazole Isomers and AMPA

The target compound's computed LogP of −2.8 (Chemspace) reflects pronounced hydrophilicity driven by the zwitterionic α-amino acid moiety combined with the polar 1,2,4-thiadiazole ring (PSA = 89 Ų, 5 H-bond acceptors) [1]. This LogP value is substantially lower than that of the classic AMPA receptor agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, computed LogP approximately −2.0 to −1.5) and far below CNS-optimized chemical space (typical CNS drug LogP range: 1–4) [2]. While the high hydrophilicity may limit passive blood-brain barrier penetration, it confers advantages for peripheral target applications or for use as a polar building block in fragment-based drug discovery where aqueous solubility is paramount. The free base form (CAS 1488950-33-9, MW 173.20) lacks the hydrochloride counterion and would exhibit altered solubility and stability profiles compared to the salt form .

Drug-likeness CNS drug design Physicochemical profiling

Racemic Nature and Commercial Availability vs. Enantiopure 1,2,5-Thiadiazole Analogs: Implications for Stereochemical SAR

The target compound (CAS 2361635-30-3) is supplied as a racemic mixture from major building-block vendors including Enamine (95% purity, available in 100 mg to 1 g pack sizes) [1]. This contrasts with the 1,2,5-thiadiazole analog series where enantiopure forms are commercially cataloged: (2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride (CAS 2248188-63-6) and its (2S)-counterpart are available as single enantiomers [2]. The racemic nature of the target compound makes it suitable as a cost-effective starting material for initial SAR exploration or for applications where stereochemistry is not critical (e.g., incorporation into achiral scaffolds, pro-drug design with subsequent chiral resolution). However, for studies where enantioselective target engagement is anticipated—as demonstrated by the 4.1-fold difference in AMPA receptor affinity between (R)-TDPA and (S)-TDPA [3]—the racemic mixture may confound activity data interpretation and necessitate downstream chiral separation.

Chiral amino acids Stereochemical SAR Building block procurement

1,2,4-Thiadiazole Scaffold Neuroprotective Potential: Glutamate-Stimulated Ca²⁺ Uptake Inhibition as a Class-Level Activity Indicator

Although the target compound itself lacks published biological assay data, the 1,2,4-thiadiazole scaffold from which it is derived has been systematically characterized for neuroprotective activity. Volkova et al. (2017) reported a series of N,N-disubstituted 5-amino-1,2,4-thiadiazole derivatives that inhibit glutamate-stimulated ⁴⁵Ca²⁺ uptake in rat brain synaptosomes, with K43/21 values (a measure of Ca²⁺ uptake inhibition at 100 μM compound concentration) ranging from 172% to 305% across 15 structurally diverse derivatives [1]. The most potent compounds in this series (e.g., compound 4 with K43/21 = 305 ± 18%, compound 1 with K43/21 = 305 ± 18%) demonstrated robust inhibition of glutamate-evoked calcium influx, a hallmark of anti-excitotoxic neuroprotective activity relevant to Alzheimer's disease and other neurodegenerative conditions [2]. While these data derive from more elaborated 1,2,4-thiadiazole structures rather than the simpler amino acid target compound, they establish the scaffold's inherent capacity for modulating glutamate-mediated calcium dysregulation—a property that is not shared by all thiadiazole regioisomers.

Neuroprotection Calcium signaling Glutamate excitotoxicity

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride (CAS 2361635-30-3)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping for Glutamate Receptor Modulators

The compound serves as a minimalist 1,2,4-thiadiazole-containing amino acid fragment suitable for fragment-based screening campaigns targeting ionotropic or metabotropic glutamate receptors. Its low molecular weight (209.66 Da), high aqueous solubility (conferred by the hydrochloride salt), and favorable ligand efficiency potential make it appropriate for fragment library inclusion [1]. Unlike the 1,2,5-thiadiazole TDPA scaffold (IC50 = 0.065–0.265 μM at AMPA receptors), this 1,2,4-regioisomer offers a scaffold-hopping opportunity to explore alternative heterocycle orientations within the glutamate binding pocket, with the potential to achieve subtype selectivity distinct from that of TDPA [2].

Synthetic Building Block for 1,2,4-Thiadiazole-Based Neuroprotective Compound Libraries

The α-amino acid functionality (both amine and carboxylic acid) provides two orthogonal derivatization handles for parallel library synthesis. The 1,2,4-thiadiazole scaffold has demonstrated neuroprotective potential through inhibition of glutamate-stimulated Ca²⁺ uptake (K43/21 values up to 305% at 100 μM for elaborated derivatives) [3]. This compound can serve as a starting material for amide coupling, N-alkylation, or esterification reactions to generate focused libraries targeting glutamate excitotoxicity pathways relevant to Alzheimer's and Parkinson's diseases.

Non-CNS Drug Discovery Programs Requiring Polar, Metabolically Stable Amino Acid Building Blocks

Given its computed LogP of −2.8 and high polar surface area (89 Ų), the compound is best suited for peripheral target applications where low passive membrane permeability is acceptable or even desirable (e.g., gut-restricted or renally cleared agents) [1]. The absence of the TDPA 4-hydroxy group eliminates a site for glucuronidation and sulfation, potentially simplifying metabolite profiles in preclinical pharmacokinetic studies. This makes the compound a preferred choice over TDPA analogs for programs where phase II metabolic conjugation is a concern.

Racemic Reference Standard for Chiral Chromatography Method Development and Enantioselective Synthesis Validation

As a commercially available racemic α-amino acid hydrochloride, this compound can serve as a reference standard for developing chiral HPLC or SFC separation methods targeting thiadiazole-containing amino acids [1]. The significant pharmacological differences observed between thiadiazole amino acid enantiomers (e.g., 4.1-fold AMPA receptor affinity difference between (R)- and (S)-TDPA) underscore the importance of enantioselective analytical methods in quality control and pharmacological studies [2]. The racemic mixture provides both enantiomers in a single injection for method optimization.

Quote Request

Request a Quote for 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.